4-(3,4-Dimethoxyphenyl)-2-(thiophene-2-amido)thiophene-3-carboxylic acid
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Overview
Description
4-(3,4-Dimethoxyphenyl)-2-(thiophene-2-amido)thiophene-3-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring substituted with a dimethoxyphenyl group and an amido group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-2-(thiophene-2-amido)thiophene-3-carboxylic acid typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the thiophene ring: Starting with a suitable precursor, such as 2-bromo-3,4-dimethoxybenzene, the thiophene ring can be constructed using a palladium-catalyzed cross-coupling reaction with a thiophene derivative.
Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-2-(thiophene-2-amido)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as a drug candidate for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-(thiophene-2-amido)thiophene-3-carboxylic acid would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)thiophene-2-carboxylic acid: Lacks the amido group.
2-(Thiophene-2-amido)thiophene-3-carboxylic acid: Lacks the dimethoxyphenyl group.
4-Phenyl-2-(thiophene-2-amido)thiophene-3-carboxylic acid: Lacks the methoxy groups on the phenyl ring.
Uniqueness
The presence of both the dimethoxyphenyl group and the thiophene-2-amido group in 4-(3,4-Dimethoxyphenyl)-2-(thiophene-2-amido)thiophene-3-carboxylic acid may confer unique chemical and biological properties, such as increased stability, enhanced biological activity, or specific interactions with biological targets.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S2/c1-23-12-6-5-10(8-13(12)24-2)11-9-26-17(15(11)18(21)22)19-16(20)14-4-3-7-25-14/h3-9H,1-2H3,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTOUJATAQWWHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC=CS3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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